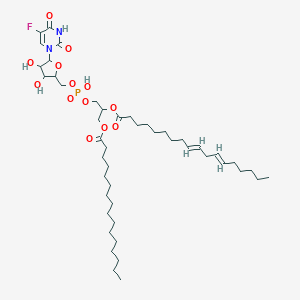
1,2-Difluorobenzene
Vue d'ensemble
Description
1,2-Difluorobenzene (1,2-DiFB) is recognized for its role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents on the benzene ring alters its chemical behavior, particularly in its interactions with metal centers. Due to the reduced ability to donate π-electron density, 1,2-DiFB tends to bind weakly to metals, making it a suitable solvent or a ligand that can be easily displaced in chemical reactions .
Synthesis Analysis
The synthesis of 1,2-DiFB-related compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method demonstrates the potential for creating complex molecules with multiple fluorine atoms on the benzene ring, which can be further modified to produce a variety of derivatives.
Molecular Structure Analysis
The molecular structure of 1,2-DiFB has been studied using various spectroscopic methods, including NMR in nematic solvents. These studies have revealed a very small anisotropy in the indirect coupling between the fluorine nuclei, suggesting a symmetrical arrangement of the fluorine atoms on the benzene ring . Additionally, electron diffraction studies on related tetrafluorobenzenes have shown that the benzene ring maintains a near-perfect hexagonal symmetry despite the presence of fluorine substituents .
Chemical Reactions Analysis
1,2-DiFB can undergo C-H and C-F bond activation when exposed to highly reactive transition metal complexes. This reactivity opens up opportunities for its use in organic synthesis, including catalytic processes. The chemical inertness of 1,2-DiFB compared to more highly fluorinated benzenes makes it a versatile intermediate for synthesizing a wide range of organofluorine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-DiFB and its derivatives are influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene, a related compound, is characterized by layered monoclinic structures with C–H⋅⋅⋅F–C hydrogen bonding and short F⋅⋅⋅F separations, indicating the significance of weak intermolecular interactions in the crystal packing of these non-polar compounds . The electron-withdrawing nature of the fluorine atoms also affects the bond lengths and angles within the molecule, as observed in various structural studies 10.
Applications De Recherche Scientifique
Application 1: Electrochemical Studies on Transition Metal Complexes
- Summary of the Application : 1,2-Difluorobenzene is used as a solvent in electrochemical studies on transition metal complexes . It is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant .
Application 2: Synthesis of Organometallic Derivatives
- Summary of the Application : Organometallic derivatives of 1,2-Difluorobenzene have been well developed . It is found to be a weaker base than benzene .
Application 3: Photochemical Synthesis
- Summary of the Application : 1,2-Difluorobenzene can be synthesized from 2-fluoroaniline via the Balz−Schiemann reaction using HF/pyridine as the fluorinating reagent . This method is particularly useful for the regiospecific introduction of fluorine into aromatic compounds .
- Methods of Application : The synthesis involves a photochemically induced fluorodediazoniation of the in situ-generated diazonium salt performed in a continuous flow mode . A high-power 365 nm light-emitting diode provides a more robust and efficient irradiation system compared to a medium-pressure Hg lamp .
- Results or Outcomes : The reaction allows the generation of 1,2-difluorobenzene within a 10 min residence time and a product selectivity of ≥95% at full conversion .
Application 4: Surface Science Studies
- Summary of the Application : 1,2-Difluorobenzene has been used to study the room temperature adsorption of 1,2-DFB, 1,2-dichlorobenzene and 1,2-dibromobenzene on Si (100)2x1 by X-ray photoelectron spectroscopy and temperature programmed desorption .
Application 5: Threshold Photoelectron Photoion Coincidence Spectroscopy
- Summary of the Application : 1,2-Difluorobenzene has been used to study the mechanism of dissociation of o-, m- and p-difluorobenzene ions by threshold photoelectron photoion coincidence spectroscopy .
Application 6: Synthesis of Active Pharmaceutical Ingredients (APIs)
- Summary of the Application : 1,2-Difluorobenzene is considered as a versatile building block for introducing a fluorine atom into agrochemicals and active pharmaceutical ingredients (APIs). For example, it serves as a precursor of 3,4-difluoronitrobenzene, which in turn is also an attractive target molecule and is used in the synthesis of APIs such as linezolid, sutezolid, and abivertinib .
- Methods of Application : The synthesis of APIs from 1,2-Difluorobenzene involves a series of chemical reactions, including the Balz−Schiemann reaction of 2-fluoroaniline .
Safety And Hazards
Orientations Futures
1,2-Difluorobenzene is a versatile building block for introducing a fluorine atom into agrochemicals and active pharmaceutical ingredients (APIs) . It serves as a precursor of 3,4-difluoronitrobenzene, which in turn is also an attractive target molecule and is used in the synthesis of APIs such as linezolid, sutezolid, and abivertinib .
Propriétés
IUPAC Name |
1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYDNIKZWGIXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075390 | |
| Record name | Benzene, 1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1,2-Difluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Difluorobenzene | |
CAS RN |
367-11-3 | |
| Record name | 1,2-Difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW7QGMW29C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)





